molecular formula C18H23NO4 B235965 (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one CAS No. 130689-05-3

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one

Cat. No. B235965
CAS RN: 130689-05-3
M. Wt: 326.4 g/mol
InChI Key: QFBKJAKGMWLZTC-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one, also known as Moracin M, is a natural compound found in the Morus alba L. plant. This compound has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M is not fully understood. However, studies have suggested that it may exert its therapeutic effects through multiple pathways. For example, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates energy metabolism and cell growth.
Biochemical and Physiological Effects:
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M in lab experiments is that it is a natural compound found in a plant, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is that the synthesis method of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M involves the extraction of the compound from the Morus alba L. plant, which may result in batch-to-batch variations in the purity of the compound.

Future Directions

There are several potential future directions for research on (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M. One direction is to further investigate its anticancer properties and its potential use as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M and its potential therapeutic applications.

Synthesis Methods

The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M involves the extraction of the compound from the Morus alba L. plant. The leaves of the plant are collected and dried, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using chromatography techniques to isolate the (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M compound.

Scientific Research Applications

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. In vitro studies have shown that (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one M has been found to have antioxidant properties, which can protect cells from oxidative damage.

properties

CAS RN

130689-05-3

Product Name

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzothiopyran-4-one

Molecular Formula

C18H23NO4

Molecular Weight

326.4 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-methoxythiochromen-4-one

InChI

InChI=1S/C18H14O4S/c1-20-13-3-5-17-14(8-13)18(19)12(9-23-17)6-11-2-4-15-16(7-11)22-10-21-15/h2-8H,9-10H2,1H3/b12-6+

InChI Key

QFBKJAKGMWLZTC-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O

SMILES

COC1=CC2=C(C=C1)SCC(=CC3=CC4=C(C=C3)OCO4)C2=O

Canonical SMILES

COC1=CC2=C(C=C1)SCC(=CC3=CC4=C(C=C3)OCO4)C2=O

synonyms

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-methoxy-4H-1-benzo thiopyran-4-one

Origin of Product

United States

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